6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of allyl and methyl groups enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic nature of the aminopyrazole and the electrophilic centers on the biselectrophilic compound. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide can be used to promote the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the allyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) under acidic or basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit tumor growth in vitro and in vivo.
Industry: Utilized in the development of new materials with unique photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the allyl group, which may reduce its reactivity and biological activity.
6-Methyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
6-Phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: The phenyl group introduces aromaticity, which can enhance its stability and interaction with biological targets.
The uniqueness of this compound lies in its allyl group, which provides additional sites for chemical modification and potential biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPKASLYLOXEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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